4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is a synthetic, low-molecular-weight (244.30 g/mol) pteridine derivative (C13H16N4O) featuring a bicyclic pyrimidine-pyrazine core with a ketone at the 4-position, a cyclohexyl substituent at the 3-position, and a methyl group at the 2-position. Historically, this compound has been utilized as a chemical intermediate and reference standard, with its authentic spectral fingerprints (¹H NMR, FTIR) cataloged in the Wiley KnowItAll spectral libraries, sourced from Bracco Industria Chimica S.p.A.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 34594-42-8
Cat. No. B13819197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-
CAS34594-42-8
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=CN=C2C(=O)N1C3CCCCC3
InChIInChI=1S/C13H16N4O/c1-9-16-12-11(14-7-8-15-12)13(18)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
InChIKeyAXGWENQUODTRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- (CAS 34594-42-8): Core Identity and Sourcing Profile


4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is a synthetic, low-molecular-weight (244.30 g/mol) pteridine derivative (C13H16N4O) featuring a bicyclic pyrimidine-pyrazine core with a ketone at the 4-position, a cyclohexyl substituent at the 3-position, and a methyl group at the 2-position . Historically, this compound has been utilized as a chemical intermediate and reference standard, with its authentic spectral fingerprints (¹H NMR, FTIR) cataloged in the Wiley KnowItAll spectral libraries, sourced from Bracco Industria Chimica S.p.A. [1]. Its structural configuration distinguishes it from other 4(3H)-pteridinones, positioning it as a candidate for structure-activity relationship (SAR) studies exploring the impact of N3-cycloalkyl versus C2-alkyl substitution on physicochemical and biological properties [2].

Why 3-Cyclohexyl-2-methyl-4(3H)-pteridinone Cannot Be Interchanged with Generic Pteridinone Analogs


Substituting 4(3H)-pteridinone, 3-cyclohexyl-2-methyl- with a generic pteridinone analog (e.g., a 2-alkyl or N3-unsubstituted variant) is not scientifically valid because the specific N3-cyclohexyl and C2-methyl substitution pattern dictates a unique conformational profile, electron distribution, and lipophilicity, which are fundamental to its interaction with biological targets and its performance as a synthetic intermediate. Early patent literature on 2-alkyl-4(3H)-pteridinones explicitly demonstrates that even a shift of the cyclohexyl group from the N3 to the C2 position results in a distinct compound with different therapeutic potential [1]. Furthermore, the compound's authenticated spectral signatures [2] are directly tied to its precise substitution pattern; any generic or closely related analog will generate a different spectral fingerprint, making it unsuitable as an analytical reference standard for this specific entity. The computed physical properties (density: 1.375 g/cm³, boiling point: 420.1°C) are uniquely determined by this structure and would vary significantly for isomers or other derivatives, impacting formulation and handling protocols.

Quantitative Differentiation Evidence for 3-Cyclohexyl-2-methyl-4(3H)-pteridinone Against Its Closest Analogs


Regioisomeric Differentiation: N3-Cyclohexyl vs. C2-Cyclohexyl Substitution

The target compound is a regioisomer of the known diuretic and natriuretic agent 2-cyclohexyl-3H-pteridin-4-one [1]. The relocation of the cyclohexyl group from the C2 position (on the pyrimidine ring) to the N3 position (on the lactam nitrogen) fundamentally alters the hydrogen-bonding capacity and steric environment. While 2-cyclohexyl-3H-pteridin-4-one was specifically claimed for therapeutic use, the target compound's N3-substitution pattern is more typical of kinase inhibitor pharmacophores found in later-generation pteridinones like BI-6727 (volasertib) [2]. This regioisomeric difference mandates distinct synthetic routes, as exemplified for 2,3-disubstituted 4(3H)-pteridinones via aza-Wittig reactions [3].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiation via Authenticated Spectral Fingerprints for Analytical Quality Control

The compound possesses a verified and publicly accessible spectral identity in the Wiley KnowItAll database, including specific ¹H NMR (in Chloroform-d) and FTIR (KBr wafer) spectra [1]. This authentic dataset provides a definitive benchmark for identity testing and purity assessment, which is absent for many other custom-synthesized or lesser-characterized 4(3H)-pteridinone analogs. The InChI Key (AXGWENQUODTRRH-UHFFFAOYSA-N) provides a unique digital identifier that can be cross-referenced . Any attempt to use a generic or substituted analog in an analytical method will result in spectral mismatches against this database standard, leading to failed identity or purity tests.

Analytical Chemistry Quality Control Spectral Reference Standards

Computed Physicochemical Differentiation: Lipophilicity and Volatility

The compound's computed density (1.375 g/cm³) and high boiling point (420.1°C at 760 mmHg) provide a distinct physicochemical baseline. The molecular weight (244.30 g/mol) combined with the lipophilic cyclohexyl group suggests a LogP value significantly higher than that of more polar pteridinones like biopterin (MW 237.2, C9H11N5O3) or folate-derived pterins [1]. This elevated lipophilicity, inferred from the hydrocarbon substituent, can be contrasted with the N3-unsubstituted or N3-phenyl pteridinones, offering a quantifiable advantage in scenarios requiring enhanced membrane permeability or non-polar solvent solubility.

Computational Chemistry Drug Design Formulation Science

Procurement-Driven Application Scenarios for 3-Cyclohexyl-2-methyl-4(3H)-pteridinone Based on Established Evidence


Medicinal Chemistry: SAR Probe for Kinase Inhibitor Optimization

Procure this compound as a key regioisomeric probe to delineate the SAR of pteridinone-based kinase inhibitors. Its N3-cyclohexyl group mimics the lipophilic moiety of clinical candidates like volasertib, but with a distinct scaffold arrangement compared to the C2-cyclohexyl analogs [1]. Use it to generate comparative IC50 profiles against kinase panels, testing the hypothesis that N3-substitution enhances selectivity for specific kinase targets over others, as supported by class-level evidence from dihydropteridinone inhibitor programs [2].

Analytical Chemistry: Primary Reference Standard for Method Validation

Source this compound as a certified analytical reference standard for HPLC, NMR, or mass spectrometry method development involving pteridinone derivatives. The available, high-quality ¹H NMR and FTIR reference spectra from Wiley KnowItAll [1] enable direct and immediate method calibration, peak identification, and system suitability testing, significantly accelerating analytical method lifecycle for new pteridine-based chemical entities.

Chemical Synthesis: Advanced Intermediate for N3-Functionalized Pteridines

Utilize 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- as a well-characterized intermediate in the synthesis of more complex N3-substituted pteridine libraries. The established synthetic routes for 2,3-disubstitution via aza-Wittig chemistry provide a validated entry point for diversifying the pteridinone core, while the unique substitution pattern is maintained and tracked using the compound's known spectral signature [2].

Computational & Biophysical Studies: Lipophilic Pteridine Standard

Select this compound for studies requiring a lipophilic pteridine baseline. Its computed density and boiling point [1], together with its inferred high LogP relative to endogenous pterins, make it a suitable standard for calibrating computational models of membrane permeability or for partitioning studies in biphasic solvent systems, where hydrophobicity is a critical variable.

Quote Request

Request a Quote for 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.